(Z)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)but-2-en-1-one
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Overview
Description
(Z)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)but-2-en-1-one: is a complex organic compound featuring a variety of functional groups, including a cyclopropyl ring, an oxadiazole ring, a pyridine ring, a piperazine ring, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)but-2-en-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through halogenation followed by nucleophilic substitution to introduce the desired substituents.
Piperazine Ring Introduction: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperazine.
Enone Formation: The final step involves the formation of the enone moiety through a condensation reaction, typically using an aldehyde and a ketone under basic conditions to ensure the (Z)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate and activate nucleophiles.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases, making it a candidate for further development as a drug.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (Z)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)but-2-en-1-one: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, is notable for its role in enhancing the compound’s stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(Z)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)but-2-en-1-one is a complex organic compound that incorporates several biologically relevant moieties. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound features a butenone backbone linked to a piperazine ring and a pyridine derivative, along with a cyclopropyl-substituted oxadiazole . The structural complexity is expected to influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₂ |
Molecular Weight | 241.28 g/mol |
CAS Number | Not available |
IUPAC Name | This compound |
Research indicates that compounds containing oxadiazole rings exhibit various mechanisms of action:
- Anticancer Activity : Oxadiazoles have been shown to induce apoptosis in cancer cells. For example, derivatives similar to the compound have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia) cells. The mechanism often involves the activation of p53 pathways and caspase-dependent apoptosis .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for antibacterial and antifungal activities. The presence of the piperazine moiety enhances the ability of these compounds to interact with microbial targets, potentially disrupting cell wall synthesis or function .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production .
Case Study 1: Anticancer Activity
A series of oxadiazole derivatives were tested for their cytotoxic effects against human leukemia cell lines. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cell death through apoptosis . Flow cytometry analyses confirmed the activation of apoptotic markers.
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial activity of similar oxadiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds had a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings
Recent literature highlights several key findings related to the biological activity of oxadiazole derivatives:
Properties
IUPAC Name |
(Z)-1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-2-3-16(24)23-10-8-22(9-11-23)15-7-6-14(12-19-15)17-20-18(25-21-17)13-4-5-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIHRIHMYJVCDV-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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